Cyclopropylmethanesulfonamide

Beschreibung

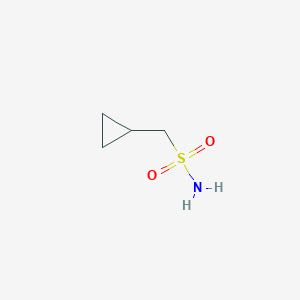

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopropylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPINKYWKTZDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622960 | |

| Record name | 1-Cyclopropylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445305-93-1 | |

| Record name | Cyclopropanemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445305-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclopropylmethanesulfonamide and Its Derivatives

Stereoselective Synthesis of Cyclopropylmethanesulfonamide Enantiomers

Achieving high levels of stereoselectivity is crucial for the synthesis of chiral drugs. For this compound, this involves the controlled formation of stereocenters on the cyclopropane (B1198618) ring and at the carbon bearing the sulfonamide group.

Asymmetric catalysis is a powerful tool for the enantioselective construction of the cyclopropane ring, which is a key structural feature of the target molecule. Transition-metal catalysts, particularly those based on rhodium, have been extensively used for the cyclopropanation of olefins.

One prominent strategy involves the rhodium(II)-catalyzed reaction of olefins with diazo compounds or their surrogates, such as N-sulfonyl 1,2,3-triazoles, which serve as azavinyl carbene precursors. nih.gov This methodology allows for the highly diastereo- and enantioselective synthesis of cyclopropanes. nih.gov For instance, the reaction of various substituted styrenes with N-sulfonyl 1,2,3-triazoles in the presence of a chiral rhodium(II) catalyst, such as Rh₂(S-NTTL)₄, can produce cyclopropanecarbaldehyde imines. These intermediates can then be readily converted to the corresponding N-(cyclopropylmethyl)sulfonamides by reduction with agents like lithium aluminum hydride (LiAlH₄), affording the products in good yields and with excellent enantioselectivity. nih.gov

The scope of the olefin can be broad, including a range of substituted styrenes and even less reactive alkenes like 1-hexene, consistently providing high enantiomeric excess (ee). nih.gov The choice of the sulfonyl group on the triazole and the specific chiral rhodium catalyst are critical for achieving optimal selectivity. nih.gov

A similar rhodium(II)-catalyzed cyclopropanation using pinacol (B44631) allylboronate and N-sulfonyl-1,2,3-triazoles has been reported to produce boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity. dntb.gov.ua These boron-containing intermediates are versatile and can be further functionalized to create a variety of cyclopropylmethanamines with a quaternary stereocenter. dntb.gov.ua

Table 1: Examples of Rhodium-Catalyzed Asymmetric Cyclopropanation for Sulfonamide Precursors Data sourced from scientific literature on asymmetric cyclopropanation.

| Olefin Substrate | Catalyst | Product Type | Yield (%) | ee (%) | Reference |

| Styrene | Rh₂(S-NTTL)₄ | N-(cyclopropylmethyl)mesylamide | 95 | 96 | nih.gov |

| 4-Chlorostyrene | Rh₂(S-NTTL)₄ | N-(cyclopropylmethyl)mesylamide | 85 | 98 | nih.gov |

| 4-Methoxystyrene | Rh₂(S-NTTL)₄ | N-(cyclopropylmethyl)mesylamide | 91 | 97 | nih.gov |

| Pinacol allylboronate | Rh₂(S-PTAD)₂ | Boryl-cyclopropylmethanamine | 85 | 96 | dntb.gov.ua |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. This strategy is widely employed in asymmetric synthesis. sigmaaldrich.comnih.gov

For the synthesis of enantiomerically pure this compound, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective formation of the cyclopropane ring or the introduction of the sulfonamide moiety. Common chiral auxiliaries include pseudoephedrine and oxazolidinones. wikipedia.org

In a typical sequence, a chiral auxiliary such as pseudoephedrine can be used to form a chiral amide. nih.gov The α-proton of the carbonyl group can be deprotonated to form a chiral enolate, which can then undergo a diastereoselective reaction, for example, a cyclopropanation reaction. The stereochemistry of the newly formed cyclopropane ring is directed by the chiral auxiliary. wikipedia.org After the cyclopropanation step, the auxiliary is cleaved to yield an enantiomerically enriched cyclopropyl (B3062369) carboxylic acid or a related derivative, which can then be converted to the target this compound through standard functional group manipulations, such as a Curtius rearrangement followed by sulfonylation.

Another approach involves the use of sulfoxides as chiral auxiliaries. Enantiomerically pure sulfoxides can effectively control the stereochemistry of reactions and are relatively easy to introduce and remove.

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis This table presents generally applicable chiral auxiliaries.

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Pseudoephedrine | Asymmetric alkylation, aldol (B89426) reactions | Acidic or basic hydrolysis |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol, Diels-Alder | Hydrolysis, reduction, transamination |

| Camphorsultam | Asymmetric Michael additions, aldol reactions | Hydrolysis, reduction |

| (R/S)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines | Mild acid treatment |

When a substrate already contains one or more stereocenters, it is possible to control the formation of a new stereocenter by taking advantage of the existing chirality. This is known as diastereoselective synthesis. In the context of this compound, if a chiral, enantiomerically pure cyclopropylamine (B47189) is used as a starting material, the formation of the sulfonamide bond itself does not create a new stereocenter directly on the ring. However, if the cyclopropylamine contains other substituents, the existing stereocenters can influence the conformation of the molecule and direct the outcome of subsequent reactions.

Furthermore, N-sulfonyl cyclopropylamines can undergo various diastereoselective transformations. For example, a highly diastereoselective, visible-light-induced [3 + 2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins has been reported. bohrium.comacs.org This reaction proceeds through a nitrogen-centered radical and allows for the construction of trans-cyclopentanes with high diastereoselectivity. bohrium.com While this specific reaction leads to a different scaffold, it demonstrates that the N-sulfonyl cyclopropylamine unit can participate in highly diastereoselective processes, a principle that can be applied to other transformations to build molecular complexity. The stereochemical outcome in such reactions is often governed by minimizing steric and electronic repulsions in the transition state. bohrium.com

Convergent and Divergent Synthetic Routes

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov MCRs are highly efficient for building molecular complexity and are well-suited for the rapid assembly of compound libraries for drug discovery. mdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently reported, one can envision an MCR strategy to assemble the core scaffold. For example, a reaction analogous to the Strecker synthesis could potentially be adapted. A hypothetical MCR could involve cyclopropanecarboxaldehyde, a source of ammonia, a sulfinic acid salt, and a cyanide source. The initial formation of an imine from the aldehyde and ammonia, followed by nucleophilic attack by the sulfinate and cyanide, could theoretically lead to an α-aminosulfone nitrile intermediate, which could then be further elaborated to the desired sulfonamide.

Well-known MCRs like the Ugi and Passerini reactions are powerful tools for creating diverse molecular scaffolds. nih.govmdpi.com A divergent approach could utilize a functionalized cyclopropylamine in an Ugi four-component reaction to rapidly generate a library of complex molecules containing the this compound motif.

Table 3: Prominent Multicomponent Reactions in Organic Synthesis This table highlights MCRs with potential applicability to scaffold synthesis.

| Reaction Name | Components | Product Type |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile |

| Bucherer-Bergs Reaction | Aldehyde/Ketone, Ammonium Carbonate, Cyanide | Hydantoin |

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule, such as a drug candidate, at a late stage of the synthesis. nih.gov This approach avoids the need for de novo synthesis for each new analog and allows for the rapid exploration of structure-activity relationships (SAR). nih.gov

The this compound core is an excellent candidate for LSF. The sulfonamide group itself, often considered relatively inert, can be activated for further reactions. For example, methods are being developed for the functionalization of the N-H bond of sulfonamides. rsc.org

More commonly, C-H functionalization can be applied to the cyclopropyl ring or any aromatic substituents present in the molecule. semanticscholar.org Directed C-H activation, where a functional group on the molecule directs a catalyst to a specific C-H bond, can provide high regioselectivity. The sulfonamide group itself can act as a directing group in some transition-metal-catalyzed C-H functionalization reactions. This allows for the introduction of a wide range of substituents, such as aryl, alkyl, or halogen groups, onto the molecular scaffold, providing a powerful tool for optimizing the properties of a lead compound. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. instituteofsustainabilitystudies.comcloudsds.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. instituteofsustainabilitystudies.com

Key green chemistry considerations in the synthesis of sulfonamides include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts is a primary goal. cloudsds.com This can be achieved through atom-economical reactions where most of the atoms from the reactants are incorporated into the final product.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents is a significant contributor to the environmental impact of chemical synthesis. instituteofsustainabilitystudies.com Research is focused on replacing these with safer alternatives like water, ethanol, or supercritical fluids. totalpharmaceuticaltopics.com Solvent-free reaction conditions are also being explored. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, which reduces waste and often leads to more selective reactions. nih.gov

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. cloudsds.com This not only has environmental benefits but also lowers production costs.

One sustainable approach for sulfonamide synthesis involves the oxidative chlorination of thiols in environmentally friendly solvents like water or ethanol. researchgate.netrsc.org For instance, a method using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant allows for the in-situ formation of a sulfonyl chloride from a corresponding thiol, which then reacts with an amine to produce the sulfonamide. researchgate.net This process is notable for its simple, solvent-free workup, often requiring only filtration. researchgate.net

Table 1: Comparison of Solvents in the Green Synthesis of a Model Sulfonamide

| Solvent | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Water | 85-95% | Room Temperature, 2-4 hours | researchgate.net |

| Ethanol | 80-92% | Room Temperature, 2-4 hours | researchgate.net |

| Glycerol | 75-88% | Room Temperature, 4-6 hours | researchgate.net |

| Deep Eutectic Solvent (ChCl/glycerol) | 70-85% | Room Temperature, 4-6 hours | researchgate.net |

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis provides powerful tools for the synthesis of complex molecules like this compound and its derivatives. nih.govmdpi.com Transition-metal catalysts, particularly those based on palladium, are instrumental in forming key carbon-carbon and carbon-nitrogen bonds. researchgate.netlibretexts.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the construction of this compound derivatives. researchgate.netlibretexts.org These reactions enable the formation of bonds between different carbon centers or between carbon and heteroatoms under mild conditions. libretexts.org

For the synthesis of N-aryl this compound derivatives, a key step is the formation of the C-N bond between the this compound nitrogen and an aryl group. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for this transformation, coupling sulfonamides with aryl halides or triflates. scholarsportal.info

Another critical application is the formation of the cyclopropyl group itself. The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to couple a cyclopropylboronic acid or its ester with an appropriate substrate. mdpi.com A notable development is the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, which is enhanced by the use of zinc halide additives. organic-chemistry.orgnih.gov This method offers a cost-effective and scalable approach to synthesizing cyclopropyl arenes, which can be precursors to this compound derivatives. organic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling for the Synthesis of Cyclopropyl Arenes

| Aryl Bromide | Cyclopropylating Agent | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Cyclopropylmagnesium bromide/ZnBr₂ | Pd(OAc)₂ / t-Bu₃P | 95 | organic-chemistry.orgnih.gov |

| Methyl 4-bromobenzoate | Cyclopropylmagnesium bromide/ZnBr₂ | Pd(OAc)₂ / t-Bu₃P | 92 | organic-chemistry.orgnih.gov |

| 3-Bromopyridine | Cyclopropylmagnesium bromide/ZnBr₂ | Pd(OAc)₂ / t-Bu₃P | 85 | organic-chemistry.orgnih.gov |

C-H activation is a transformative strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. manchester.ac.ukmdpi.com This approach simplifies synthetic routes and reduces waste by avoiding the need for pre-functionalized starting materials. manchester.ac.uk

In the context of this compound synthesis, C-H activation can be envisioned for several key transformations. For example, the direct arylation of a C-H bond on a suitable precursor could be used to introduce the cyclopropyl group. More relevantly, C-H activation can be used to functionalize the cyclopropane ring itself or an aryl group attached to the sulfonamide. mdpi.com

The sulfonamide group can act as a directing group to guide the metal catalyst to a specific C-H bond, enabling site-selective functionalization. nih.gov This has been demonstrated in the late-stage diversification of drug candidates containing a sulfonamide moiety. nih.gov While direct C-H activation on the methyl group of a methanesulfonamide (B31651) is challenging, C-H functionalization of an aryl group in an N-aryl this compound derivative is a feasible and powerful strategy for creating analogues. nih.gov

Recent advances have led to the development of novel catalytic systems for the formation of the sulfonamide bond itself, moving beyond traditional methods that often require harsh conditions. thieme-connect.comrsc.org

Photoredox catalysis has emerged as a powerful tool for sulfonamide synthesis under mild conditions. rsc.org This methodology uses visible light to initiate a catalytic cycle, often employing a photosensitizer to enable the reaction. For instance, a transition-metal-free photocatalytic strategy has been developed for the modular synthesis of arylsulfonamides from aryl triflates, a sulfur dioxide surrogate, and an amine. rsc.org This method is particularly attractive from a green chemistry perspective as it operates at room temperature and uses UV light. rsc.org

Another innovative approach is the use of synergetic photoredox and copper catalysis for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source in the presence of air. domainex.co.uk This method has the advantage of proceeding in a single step and being applicable to a broad range of substrates. domainex.co.uk

Table 3: Novel Catalytic Systems for Sulfonamide Synthesis

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Transition-metal-free photoredox catalysis | Aryl triflates, SO₂ surrogate, amines | Mild conditions, broad substrate scope | rsc.org |

| Synergetic photoredox and copper catalysis | Aryl radical precursors, amines, SO₂ source | Single-step process, good functional group compatibility | domainex.co.uk |

| Palladium-catalyzed chlorosulfonylation | Arylboronic acids, SO₂Cl₂ | Mild conditions, significant functional group tolerance | researchgate.net |

Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, or continuous-flow synthesis, is a modern approach to chemical synthesis where reactants are continuously pumped through a reactor. technion.ac.ilthieme-connect.de This technique offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. technion.ac.ilnih.gov

The synthesis of sulfonamides is well-suited to flow chemistry. thieme-connect.de The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reactions that may be difficult to control in a batch reactor. technion.ac.il For example, highly exothermic reactions can be managed safely due to the high surface-area-to-volume ratio of flow reactors, which allows for efficient heat dissipation. almacgroup.com

Automated flow synthesis platforms have been developed for the production of sulfonamide libraries for drug discovery. youtube.com These systems can perform multi-step syntheses, including reaction, workup, and purification, in a continuous and automated fashion. youtube.comflinders.edu.au This technology significantly accelerates the synthesis of compound libraries for high-throughput screening. youtube.com

Microfluidic reactors, which are a key component of flow chemistry, are small devices with channels typically in the sub-millimeter range. springernature.commdpi.com The design of these reactors is critical for optimizing chemical synthesis. springernature.com

For the synthesis of this compound and its derivatives, specific microfluidic reactor designs can be employed to enhance reaction efficiency and selectivity. For gas-liquid reactions, such as those involving sulfur dioxide, microreactors with high interfacial areas can significantly improve mass transfer between the gas and liquid phases. almacgroup.com

High-temperature and high-pressure reactions can also be safely conducted in microfluidic reactors due to their small dimensions and excellent heat transfer capabilities. almacgroup.com This allows for the exploration of reaction conditions that would be hazardous in a batch reactor, potentially leading to faster reaction rates and higher yields. The design of the microfluidic chip can also incorporate features for in-line analysis, allowing for real-time monitoring and optimization of the reaction. technion.ac.il

High-Throughput Synthesis and Screening Applications

The imperative to accelerate the drug discovery process has led to the widespread adoption of high-throughput synthesis (HTS) and high-throughput screening (HTS) methodologies. These strategies are particularly well-suited for the exploration of the chemical space around privileged scaffolds like this compound. By enabling the rapid generation and evaluation of large, structurally diverse libraries of related compounds, researchers can efficiently identify structure-activity relationships (SAR) and pinpoint promising lead candidates for further development.

The parallel synthesis of a library of this compound derivatives typically begins with a common core structure, cyclopropylmethanesulfonyl chloride, which can be reacted with a diverse array of primary and secondary amines in a multi-well format. This approach allows for the simultaneous creation of hundreds or even thousands of distinct amide derivatives under standardized reaction conditions. Robotic liquid handlers and automated purification systems are often employed to manage the large number of reactions and ensure consistency and purity of the resulting compounds.

A hypothetical parallel synthesis workflow for a library of N-substituted cyclopropylmethanesulfonamides is outlined below. This process is designed for execution in a 96-well plate format.

Table 1: Generalized Workflow for Parallel Synthesis of a this compound Library

| Step | Procedure | Reagents & Conditions |

| 1. Reagent Plating | Dispense a solution of a diverse set of amines into individual wells of a 96-well reaction block. | 100 µL of a 0.5 M solution of each amine in a suitable solvent (e.g., Dichloromethane). |

| 2. Acylation | Add a solution of cyclopropylmethanesulfonyl chloride and a non-nucleophilic base to each well. | 120 µL of a 0.5 M solution of cyclopropylmethanesulfonyl chloride and 1.2 equivalents of Diisopropylethylamine in Dichloromethane. |

| 3. Reaction | Seal the reaction block and agitate at room temperature for a specified time. | Agitation for 16 hours at 25°C. |

| 4. Work-up | Quench the reaction with an aqueous solution and perform a liquid-liquid extraction. | Addition of 100 µL of 1 M aqueous sodium bicarbonate, followed by extraction with Dichloromethane. |

| 5. Purification | Purify the crude product in each well using automated parallel purification techniques. | Solid-phase extraction (SPE) or automated flash chromatography. |

| 6. Analysis & Storage | Analyze the purity and confirm the identity of each compound. Transfer to plates for screening. | LC-MS and ¹H NMR analysis. Compounds are typically stored as 10 mM DMSO stock solutions. |

Once a library of this compound derivatives has been synthesized and characterized, it is subjected to high-throughput screening against a specific biological target. This process involves the use of automated systems to test the biological activity of each compound in the library in a miniaturized, parallel fashion, often in 384- or 1536-well plates. The choice of assay depends on the biological target of interest, with common examples including enzyme inhibition assays, receptor binding assays, and cell-based functional assays.

For instance, a library of this compound analogs could be screened for inhibitory activity against a panel of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. A common method for this is a biochemical assay that measures the ability of each compound to inhibit the phosphorylation of a substrate by the kinase.

The data generated from a high-throughput screen is typically vast and requires sophisticated data analysis tools to identify "hits" – compounds that exhibit a desired level of biological activity. These initial hits are then subjected to further validation and dose-response studies to confirm their activity and determine their potency (e.g., IC₅₀ values).

Table 2: Illustrative High-Throughput Screening Data for a Hypothetical this compound Library against Kinase X

| Compound ID | Structure | % Inhibition at 10 µM | IC₅₀ (µM) |

| CMSA-001 | N-benzylthis compound | 12 | > 50 |

| CMSA-002 | N-(4-chlorobenzyl)this compound | 85 | 2.5 |

| CMSA-003 | N-(4-methoxybenzyl)this compound | 25 | 35.1 |

| CMSA-004 | N-(pyridin-2-ylmethyl)this compound | 92 | 0.8 |

| CMSA-005 | N-(furan-2-ylmethyl)this compound | 78 | 5.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results from such a screen can provide valuable initial structure-activity relationship data. For example, the illustrative data in Table 2 suggests that substitution on the benzyl (B1604629) ring and the presence of heteroaromatic rings can significantly influence the inhibitory activity against Kinase X. This information guides the next cycle of drug discovery, where medicinal chemists will synthesize a more focused library of analogs based on the initial hits to optimize potency, selectivity, and other pharmacologically relevant properties.

Elucidation of Reaction Mechanisms and Kinetics in Cyclopropylmethanesulfonamide Chemistry

Mechanistic Investigations of Cyclopropylmethanesulfonamide Formation Reactions

The formation of this compound typically involves the reaction of cyclopropylamine (B47189) with methanesulfonyl chloride. Mechanistic investigations into this type of reaction aim to map out the precise pathway atoms take to rearrange from reactants to products. This involves computational and experimental techniques to identify intermediates, transition states, and the factors that influence the reaction's progress.

A detailed analysis of a reaction pathway is often conducted using computational quantum chemistry methods. These methods map the potential energy surface (PES), which represents the potential energy of a system as a function of the geometric coordinates of its atoms. The reaction pathway is the lowest energy path on this surface that connects reactants to products.

Intrinsic Reaction Coordinate (IRC) calculations are a key tool for confirming that a calculated transition state connects the intended reactants and products. Starting from the geometry of the transition state, the IRC calculation follows the path of steepest descent on the potential energy surface in both forward and reverse directions, ideally leading to the energy minima of the products and reactants, respectively.

For the formation of this compound, a computational study would model the approach of cyclopropylamine to methanesulfonyl chloride. The PES would reveal the energetic landscape of this interaction, showing the energy changes as the N-S bond forms and the H-Cl bond breaks.

Illustrative Data for Reaction Pathway Analysis Below is a hypothetical table illustrating the type of data that would be generated from a computational analysis of the reaction between cyclopropylamine and methanesulfonyl chloride.

| Structure Point | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Cyclopropylamine + Methanesulfonyl Chloride | 0.0 | N-S distance > 3.5 Å |

| Transition State | N-S bond forming, H-Cl bond forming | +15.2 | N-S distance ~2.1 Å, S-Cl distance ~2.4 Å |

| Products | This compound + HCl | -25.7 | N-S distance ~1.6 Å |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The transition state is a critical point on the reaction coordinate corresponding to the highest potential energy barrier between reactants and products. wikipedia.org According to transition state theory, it represents an unstable, transient species, also known as the activated complex. libretexts.orglibretexts.org Characterizing the geometry and energy of the transition state is fundamental to understanding the reaction's kinetics.

Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. Its structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy of the transition state relative to the reactants determines the activation energy (ΔG‡ or Eₐ) of the reaction. wikipedia.org A higher activation energy corresponds to a slower reaction rate. For the synthesis of this compound, the transition state would likely feature a partially formed nitrogen-sulfur bond and a partially broken sulfur-chlorine bond. The energetics would be influenced by the electronic properties of both the cyclopropyl (B3062369) group and the methanesulfonyl group.

The reaction environment, specifically the solvent and the presence of catalysts, can dramatically alter the reaction kinetics.

Solvation: Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby changing the activation energy. The formation of this compound from cyclopropylamine and methanesulfonyl chloride is often performed in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) in an aprotic solvent. researchgate.net The solvent's polarity can influence the charge separation in the transition state. Polar solvents might better stabilize a more polar transition state, thus accelerating the reaction. Computational models can account for solvation effects either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).

Catalysis: The base used in the reaction plays a catalytic role by neutralizing the hydrochloric acid byproduct. researchgate.net This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of base and its concentration can therefore directly impact the observed reaction rate. While the synthesis is often described as catalyst-free in the sense of not requiring a transition metal or phase-transfer catalyst, the base is a crucial component of the reaction system. researchgate.net

Kinetic Studies of Derivatization Reactions

Derivatization reactions involve the chemical modification of this compound to produce new compounds. Kinetic studies of these reactions provide quantitative data on reaction rates and how they are affected by various parameters. acs.org

The rate law is an equation that links the rate of a reaction to the concentrations of the reactants. For a hypothetical derivatization reaction, such as the alkylation of the sulfonamide nitrogen, the rate law would take the general form:

Rate = k [this compound]ˣ [Alkylation Agent]ʸ

Here, k is the rate constant, and x and y are the orders of the reaction with respect to each reactant. These orders must be determined experimentally, often using the method of initial rates. This involves measuring the initial reaction rate while systematically varying the initial concentration of each reactant.

For example, if doubling the concentration of this compound doubles the initial rate while the concentration of the alkylating agent is held constant, the reaction is first order with respect to this compound (x = 1).

To gain deeper insight into the mechanism of a derivatization reaction, the rate constant (k) is measured at several different temperatures. This data allows for the determination of the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). This is typically done using the Eyring equation, which is derived from transition state theory. wikipedia.orglibretexts.org

The Eyring equation is expressed as: ln(k/T) = -ΔH‡/R * (1/T) + ln(kₑ/h) + ΔS‡/R

A plot of ln(k/T) versus 1/T, known as an Eyring plot, yields a straight line. csbsju.edu The slope of this line is equal to -ΔH‡/R, and the y-intercept is equal to ln(kₑ/h) + ΔS‡/R, from which ΔH‡ and ΔS‡ can be calculated.

Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur. It is related to the strength of the bonds being broken and formed in the transition state.

Entropy of Activation (ΔS‡): Reflects the change in disorder from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state, which is common in bimolecular reactions where two molecules come together to form a single activated complex. libretexts.org A positive ΔS‡ indicates a more disordered transition state, often seen in unimolecular dissociation reactions.

Illustrative Data for an Eyring Analysis This table shows hypothetical data that would be collected to perform an Eyring analysis for a derivatization reaction of this compound.

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k/T) |

| 298 | 1.5 x 10⁻⁴ | 0.003356 | -14.50 |

| 308 | 3.1 x 10⁻⁴ | 0.003247 | -13.81 |

| 318 | 6.0 x 10⁻⁴ | 0.003145 | -13.18 |

| 328 | 1.1 x 10⁻³ | 0.003049 | -12.60 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From such a plot, one could calculate the activation parameters, providing valuable clues about the reaction mechanism at a molecular level.

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful technique employed to trace the pathways of atoms and bonds throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the chemistry of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) serve as invaluable probes. By strategically replacing an atom in the this compound molecule with its heavier isotope, researchers can follow its fate using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

One common application is to validate the mechanism of reactions involving the sulfonamide group. For instance, in a degradation-reconstruction pathway, a late-stage ¹⁸O labeling approach can be used. researchgate.netnih.govchemrxiv.org This method involves the deamination of the primary sulfonamide to form a sulfinate intermediate. This intermediate can then be isotopically enriched using H₂¹⁸O. researchgate.netnih.govchemrxiv.org Subsequent reamination, potentially using ¹⁵NH₃, can yield a doubly labeled this compound (M+5 isotopologue). researchgate.net Observing the incorporation of ¹⁸O into the sulfonyl group and ¹⁵N into the amide group confirms the proposed degradation-reconstruction sequence. Furthermore, the stability of these labels under various pH conditions can be tested to ensure no back-exchange occurs, validating their suitability for in vitro and in vivo studies. researchgate.netnih.gov

Another key use of isotopic labeling is to probe the integrity of the cyclopropyl ring during reactions. The cyclopropyl group is known for its unique electronic properties and susceptibility to ring-opening reactions. By synthesizing this compound with ¹³C-labeled carbons or deuterium-labeled hydrogens within the ring, chemists can track the fate of the ring structure. For example, in a proposed reaction pathway where the cyclopropyl ring is thought to remain intact, the absence of scrambling of the isotopic labels in the product, as determined by ¹³C NMR or ²H NMR, would provide strong evidence for the proposed mechanism. Conversely, if ring-opening and rearrangement were to occur, a predictable distribution of the isotopic labels in the rearranged product would be observed, allowing for the elucidation of the alternative mechanistic pathway.

A mild, metal-free electrochemical method can be used for the selective incorporation of deuterium at the α-position to the sulfur atom. rsc.org This technique utilizes deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the deuterium source, offering a way to specifically label the methylene (B1212753) group adjacent to the sulfonyl moiety. rsc.org This allows for mechanistic studies of reactions involving this specific position, such as deprotonation or radical abstraction, by tracking the deuterium label in the resulting products.

Table 1: Isotopic Labeling Strategies for this compound

| Isotope | Labeling Position | Purpose of Study | Analytical Technique |

|---|---|---|---|

| ¹⁸O | Sulfonyl Group (SO₂) | Validate degradation-reconstruction pathways involving the sulfonamide moiety. researchgate.netnih.gov | Mass Spectrometry (MS) |

| ¹⁵N | Amide Group (NH₂) | Confirm reamination steps in synthesis or degradation. researchgate.net | Mass Spectrometry (MS), ¹⁵N NMR |

| ¹³C | Cyclopropyl Ring | Investigate the integrity and potential rearrangement of the cyclopropyl ring. | ¹³C NMR Spectroscopy |

| ²H (Deuterium) | α-Methylene Group | Probe reactions involving the carbon adjacent to the sulfonyl group. rsc.org | ²H NMR Spectroscopy, MS |

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. youtube.com For this compound, computational approaches provide a molecular-level understanding of its reactivity and the pathways it undergoes in various chemical transformations. schrodinger.com

Density Functional Theory (DFT) Calculations for Reaction Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. amazon.com It is particularly effective for calculating the geometries and energies of ground states, transition states, and intermediates in chemical reactions involving this compound. mdpi.com

In a typical study, the reaction pathway is modeled by identifying all plausible intermediates and transition states. For example, in a nucleophilic substitution reaction at the sulfur atom, DFT calculations can be used to model the initial reactant complex, the trigonal bipyramidal intermediate, and the final product complex. By calculating the Gibbs free energy (ΔG) for each species, a comprehensive reaction energy profile can be constructed. This profile reveals the activation energy barriers for each step, allowing researchers to identify the rate-determining step of the reaction.

DFT calculations are also crucial for understanding the stability of the cyclopropyl ring. The calculations can predict the energetic favorability of pathways that preserve the ring versus those that lead to ring-opening. For instance, the strain energy of the cyclopropyl group can be quantified, and the transition state for its cleavage can be located and characterized. The nature of the intermediates, whether they are radicals, cations, or anions, can be determined by analyzing their calculated electronic structures, such as spin density or charge distribution. researchgate.net

Table 2: Representative DFT-Calculated Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate 1 | Pentacoordinate Sulfur Intermediate | +15.8 |

| TS2 | Second Transition State | +18.2 |

| Products | Substituted Product + Leaving Group | -10.4 |

Molecular Dynamics Simulations of Reaction Pathways

While DFT provides static pictures of key points along a reaction coordinate, molecular dynamics (MD) simulations offer a dynamic view of the reaction process. youtube.com MD simulations model the atomic motions over time by solving Newton's equations of motion, providing a trajectory that can reveal the intricate details of bond formation and cleavage. youtube.com

For this compound, MD simulations, particularly ab initio molecular dynamics (AIMD) where forces are calculated "on the fly" using quantum mechanical methods, can be used to explore reaction pathways without prior assumptions about the mechanism. nih.gov By simulating the molecule in a solvent box at a given temperature, researchers can observe the spontaneous conformational changes, solvent interactions, and the sequence of events leading to a reaction.

MD simulations are especially useful for studying the role of solvent molecules in the reaction mechanism. For example, in an aqueous environment, the simulation can show how water molecules form hydrogen bonds with the sulfonamide group, stabilizing intermediates or participating directly in proton transfer steps. Steered molecular dynamics (SMD), where an external force is applied to pull the reactants along a predefined reaction coordinate, can be used to overcome high energy barriers and sample rare reactive events within accessible simulation times. chemrxiv.org The resulting trajectories provide a visual and quantitative understanding of the entire reaction pathway.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and physicochemical properties. researchgate.net These descriptors, calculated using methods like DFT, provide a quantitative basis for understanding the behavior of this compound.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). orientjchem.org The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Other important global reactivity descriptors include:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. orientjchem.org Molecules with high hardness are generally less reactive.

Global Softness (S): The inverse of hardness, indicating a higher propensity for reaction. nih.gov

Electrophilicity Index (ω): A global measure of electrophilic power. orientjchem.org

By calculating these descriptors for this compound, researchers can predict its reactivity towards different reagents. For instance, a high electrophilicity index would suggest that the molecule is susceptible to attack by nucleophiles. These predictions can guide experimental design by identifying the most promising reaction conditions and partners. nih.gov

Table 3: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | E_HOMO | -7.85 | Indicates electron-donating capability. |

| LUMO Energy | E_LUMO | +1.20 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ΔE | 9.05 | Suggests high kinetic stability. |

| Electronegativity | χ | 3.325 | Moderate tendency to attract electrons. |

| Chemical Hardness | η | 4.525 | Indicates relatively low reactivity. orientjchem.org |

| Electrophilicity Index | ω | 1.22 | Acts as a moderate electrophile. orientjchem.org |

Structure Activity Relationship Sar Studies of Cyclopropylmethanesulfonamide Derivatives

Systematic Modification of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a unique structural motif that imparts conformational rigidity and specific steric and electronic properties to a molecule. researchgate.net Modifications to this ring can have a profound impact on how the molecule interacts with its biological target.

The introduction of substituents onto the cyclopropane ring of cyclopropylmethanesulfonamide derivatives can significantly influence their biological recognition and activity. The size, electronics, and position of these substituents play a crucial role in modulating interactions with the target protein.

Research on related cyclopropylamine (B47189) derivatives has shown that even small functional groups on the phenyl ring attached to the cyclopropane can lead to significant improvements in inhibitory activity. nih.gov For instance, the addition of halogen atoms at the meta position of a phenyl substituent on a cyclopropane ring has been shown to enhance potency. nih.gov This suggests that the electronic properties and the ability to form specific interactions, such as halogen bonds, can be critical for binding.

Table 1: Impact of Cyclopropane Substituents on Biological Activity

| Substituent | Position | Observed Effect on Activity | Potential Rationale |

| Small Halogens (F, Cl) | meta on an aryl substituent | Increased Potency | Favorable electronic interactions, potential for halogen bonding. |

| Aromatic Groups | Attached to cyclopropane | Generally higher activity than aliphatic groups | Enhanced binding through π-π stacking or hydrophobic interactions. |

| Bulky Groups | Various | Often leads to decreased activity | Steric hindrance at the binding site. |

Note: The data in this table is derived from studies on analogous cyclopropane-containing scaffolds and illustrates general principles that may apply to this compound derivatives.

The stereochemistry of the cyclopropane ring is a critical determinant of biological activity. The rigid nature of the three-membered ring places substituents in well-defined spatial orientations, and even subtle changes in stereochemistry can dramatically alter binding affinity and selectivity.

Studies on cyclopropyl-epothilones, for example, have demonstrated that the configuration of the stereocenters on the cyclopropane ring is crucial for activity. nih.gov An analogue with a cyclopropane moiety oriented in a manner corresponding to the natural epoxide configuration was nearly equipotent with the natural product, while its diastereomer was significantly less active. nih.gov This highlights that a precise three-dimensional arrangement of atoms is necessary for optimal interaction with the biological target.

For this compound derivatives, it is therefore expected that the cis and trans isomers, as well as enantiomers of substituted derivatives, will exhibit different biological profiles. The specific stereoisomer that best complements the topology of the binding site will display the highest affinity and, potentially, the greatest selectivity for the intended target.

Variational Analysis of the Sulfonamide Linker

The sulfonamide group is a key functional group in many therapeutic agents, known for its ability to act as a hydrogen bond donor and acceptor. nih.gov Modifications to this linker in this compound derivatives can influence both the electronic properties of the molecule and its conformational preferences.

Substitution on the nitrogen atom of the sulfonamide can significantly impact the molecule's ability to form hydrogen bonds and other electrostatic interactions with the target. The acidity of the sulfonamide proton and the hydrogen bonding capacity of the sulfonyl oxygens are key determinants of binding affinity.

In general, the introduction of electron-withdrawing groups on the sulfonamide nitrogen can increase the acidity of the N-H proton, potentially leading to stronger hydrogen bonds with acceptor groups in the binding site. Conversely, bulky substituents may sterically hinder these interactions. The length and nature of alkylamine substituents on sulfonamides have been shown to influence their physicochemical properties, such as hydrophobicity and the potential for intramolecular hydrogen bonding, which in turn can affect biological activity. nih.gov

Conformational analysis of drug-like molecules has shown that the bioactive conformation is often not the lowest energy state in solution. scispace.com The energy required for the molecule to adopt its bioactive conformation can impact its binding affinity. The inherent rigidity of the cyclopropyl group can help to pre-organize the molecule into a conformation that is favorable for binding, thus reducing the entropic penalty upon interaction with the target.

Computational methods, such as molecular mechanics and quantum mechanics, are often employed to explore the conformational landscape of sulfonamide derivatives and to identify low-energy, accessible conformations that are likely to be biologically relevant. nih.govmdpi.com

Exploration of Peripheral Scaffold Modifications

Beyond the core cyclopropyl and sulfonamide moieties, modifications to other parts of the molecular scaffold can provide additional opportunities to enhance activity, selectivity, and pharmacokinetic properties. This approach, sometimes referred to as scaffold hopping or structural modification, can lead to the discovery of novel derivatives with improved profiles. mdpi.com

Design and Synthesis of Advanced Analogues

The design and synthesis of advanced analogues of a lead compound, such as this compound, are guided by established SAR. The objective is to enhance desired properties like potency, selectivity, and pharmacokinetic profiles. A common strategy involves the systematic modification of different parts of the molecule. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, optimization of the benzamide (B126) and central ring components led to the identification of a potent GlyT-1 inhibitor. researchgate.net Similarly, novel chalcone, pyrazoline, and pyridine (B92270) derivatives bearing a methanesulfonamide (B31651) moiety have been synthesized to explore their anti-inflammatory activities. nih.gov

The synthesis of such analogues often involves multi-step reaction sequences. For example, the synthesis of novel cyclopropylamide analogues of combretastatin-A4 involved a series of reactions to introduce the cyclopropylamide moiety and other desired functional groups. nih.gov The general synthetic approach for creating a library of this compound analogues might involve:

Modification of the cyclopropyl ring: Introducing substituents on the cyclopropyl ring can probe the steric and electronic requirements of the binding pocket.

Alteration of the sulfonamide linker: The length and flexibility of the linker between the cyclopropyl group and the sulfonamide can be varied to optimize the orientation of the key pharmacophoric features.

Substitution on the sulfonamide nitrogen: Introducing a variety of substituents on the sulfonamide nitrogen can explore additional binding interactions and modulate physicochemical properties.

The following table illustrates a hypothetical set of advanced analogues of this compound and their resulting biological activity, based on common medicinal chemistry transformations.

| Compound ID | R1 (on Cyclopropyl) | R2 (on Sulfonamide N) | Biological Activity (IC50, nM) |

| CMS-001 | H | H | 500 |

| CMS-002 | CH3 | H | 250 |

| CMS-003 | H | Phenyl | 100 |

| CMS-004 | CH3 | Phenyl | 50 |

| CMS-005 | H | 4-Chlorophenyl | 75 |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with similar biological activity but potentially improved properties. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule while maintaining the 3D arrangement of key binding groups. researchgate.net Bioisosteric replacement, on the other hand, involves the substitution of a functional group with another that has similar physicochemical properties. patsnap.comdrughunter.com

For this compound, the cyclopropyl group, the methanesulfonamide core, or both could be subject to these modifications. For example, the sulfonamide group is a well-known bioisostere of a carboxylic acid, although they have different pKa values. drughunter.comtandfonline.com Other potential bioisosteric replacements for the sulfonamide moiety include a sulfonimidamide or a tetrazole. semanticscholar.org

The table below presents some potential bioisosteric replacements for the sulfonamide group in this compound and the rationale for their selection.

| Original Functional Group | Bioisosteric Replacement | Rationale |

| Sulfonamide (-SO2NH-) | Carboxylic Acid (-COOH) | Similar hydrogen bonding capabilities and geometry. tandfonline.com |

| Sulfonamide (-SO2NH-) | Tetrazole | Can mimic the acidic proton and hydrogen bonding pattern of the sulfonamide. tandfonline.com |

| Sulfonamide (-SO2NH-) | Hydroxamic Acid (-CONHOH) | Can act as a zinc-binding group in metalloenzyme inhibitors. researchgate.net |

| Sulfonamide (-SO2NH-) | Sulfonimidamide | Similar tetrahedral geometry and hydrogen bonding potential. semanticscholar.org |

Scaffold hopping could involve replacing the cyclopropylmethyl core with other small, rigid ring systems to explore new chemical space while preserving the vectoral projection of the sulfonamide group.

Computational SAR Approaches

Computational methods are invaluable in modern drug discovery for predicting the activity of novel compounds and understanding the molecular basis of their action. These in silico techniques can significantly accelerate the drug design process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. slideshare.netnih.gov For this compound derivatives, a QSAR model could be developed to predict their potency based on various molecular descriptors.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound analogues with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges), and topological indices, are calculated for each molecule. asm.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govorgchemres.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

A hypothetical 2D-QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * HD_count + 2.5

Where:

logP is the octanol-water partition coefficient.

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the three-dimensional properties of the molecules. mdpi.com These methods generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design principles can be applied to the discovery of novel this compound derivatives. nih.govjubilantbiosys.com

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown. jubilantbiosys.comnih.gov This approach relies on the knowledge of a set of molecules that bind to the target. slideshare.net Key techniques include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model can then be used as a 3D query to search for new compounds in a database. nih.gov

Molecular Similarity Analysis: This involves searching for compounds that are structurally similar to known active molecules, with the assumption that similar structures will have similar biological activities. slideshare.net

Structure-Based Drug Design is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.govnih.govmdpi.com This approach allows for a more rational design of ligands that can fit into the binding site of the target. cutm.ac.in The primary tool in structure-based drug design is molecular docking , which predicts the preferred orientation of a ligand when bound to a target protein. slideshare.net Docking studies can help to:

Visualize the binding mode of this compound derivatives.

Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Predict the binding affinity of new analogues, allowing for the prioritization of compounds for synthesis.

The following table summarizes the key differences between ligand-based and structure-based drug design approaches.

| Feature | Ligand-Based Drug Design | Structure-Based Drug Design |

| Primary Requirement | A set of known active ligands. jubilantbiosys.com | 3D structure of the biological target. nih.gov |

| Core Principle | Molecules with similar properties will have similar activities. slideshare.net | Design of ligands complementary to the target's binding site. cutm.ac.in |

| Key Techniques | Pharmacophore modeling, QSAR, molecular similarity. nih.gov | Molecular docking, molecular dynamics simulations. slideshare.net |

| Applicability | When the target structure is unknown. | When the target structure is known. |

Advanced Spectroscopic and Analytical Characterization for Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Cyclopropylmethanesulfonamide. It provides detailed information about the chemical environment of each atom within the molecule.

A foundational analysis begins with one-dimensional proton (¹H) NMR spectroscopy. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule. A published ¹H NMR spectrum for N-Cyclopropylmethanesulfonamide recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts. bris.ac.uk The data reveals a broad singlet for the amine proton (NH), a sharp singlet for the methyl (CH₃) protons, a multiplet for the methine (CH) proton of the cyclopropyl (B3062369) ring, and two distinct multiplets for the methylene (B1212753) (CH₂) protons of the cyclopropyl ring. bris.ac.uk

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.87 | br s | 1H | NH |

| 3.00 | s | 3H | SO₂CH ₃ |

| 2.49 | tt | 1H | CH -cyclopropyl |

| 0.70 – 0.63 | m | 2H | CH ₂-cyclopropyl |

| 0.62 – 0.55 | m | 2H | CH ₂-cyclopropyl |

s = singlet, br s = broad singlet, tt = triplet of triplets, m = multiplet

To unequivocally assign proton signals and determine the carbon skeleton, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A COSY experiment would reveal scalar couplings between protons. For this compound, cross-peaks would be expected between the methine proton (δ ~2.49 ppm) and the methylene protons (δ ~0.70-0.55 ppm) of the cyclopropyl ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the chemical shifts of the carbon atoms of the cyclopropyl ring by correlating them to their attached protons.

These multi-dimensional techniques, used in concert, provide a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. nih.gov

Solid-state NMR (ssNMR) is a powerful technique for characterizing pharmaceutical compounds in their solid form, providing insights into polymorphism, crystallinity, and intermolecular interactions. europeanpharmaceuticalreview.comox.ac.uk While solution-state NMR averages out anisotropic interactions due to molecular tumbling, ssNMR detects these, offering detailed structural information. ox.ac.uk

For this compound, ssNMR could be used to:

Identify and Characterize Polymorphs: Different crystalline forms (polymorphs) of a compound can have different physical properties. dur.ac.uk ¹³C and ¹⁵N ssNMR spectra can distinguish between polymorphs, as the different packing arrangements in the crystal lattice lead to distinct chemical shifts. dur.ac.uk

Study Intermolecular Interactions: Techniques like Rotational-Echo Double-Resonance (REDOR) can be used to measure internuclear distances, providing direct evidence of hydrogen bonding between the sulfonamide NH group of one molecule and the sulfonyl oxygens of a neighboring molecule. dur.ac.uk

Analyze Amorphous Content: ssNMR can quantify the amount of amorphous versus crystalline material in a sample, which is critical for stability and manufacturing control. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that provides information on the molecular weight and structure of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. benthamdirect.comingentaconnect.com This allows for the determination of the elemental formula of a compound.

For this compound (C₄H₉NO₂S), the theoretical exact mass can be calculated. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺.

Theoretical Exact Mass for [M+H]⁺ of this compound

| Ion Formula | Theoretical Monoisotopic Mass |

|---|

Experimental determination of the m/z value to within a few parts per million (ppm) of the theoretical value using HRMS provides unequivocal confirmation of the compound's elemental composition. acs.org

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. wikipedia.orgyoutube.com This technique provides valuable structural information by revealing the compound's fragmentation pathways. benthamdirect.comnih.gov

A plausible fragmentation pathway for protonated this compound would involve cleavages at the weakest bonds. Key fragmentation steps for sulfonamides often involve the S-N and S-C bonds. ingentaconnect.comhpst.cz

Predicted Fragmentation for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 136.0427 | 94.0321 | C₃H₄ | [CH₃SO₂NH₃]⁺ |

| 136.0427 | 79.9568 | C₄H₈N | [CH₃SO₂]⁺ |

Analysis of these fragmentation patterns helps to confirm the connectivity of the methanesulfonyl and cyclopropylamine (B47189) moieties within the molecule. nih.govchalcogen.ro

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample. wikipedia.orgpnnl.gov In the context of drug metabolism, IRMS is used in conjunction with stable isotope labeling to trace the fate of a compound in a biological system. metsol.comresearchgate.net

To study the metabolism of this compound, a version of the molecule could be synthesized with one or more atoms replaced by a heavy stable isotope (e.g., ¹³C-labeled methyl group or ¹⁵N-labeled amine). metsol.com When this labeled compound is administered, its metabolic products will retain the isotopic label. frontiersin.org

IRMS can then be used to:

Trace Metabolic Pathways: By analyzing biological samples (e.g., plasma, urine) over time, researchers can track the appearance and disappearance of the labeled compound and its metabolites. metsol.com

Quantify Metabolite Formation: The high precision of IRMS allows for accurate quantification of how much of the parent drug is converted into specific metabolites. pnnl.gov

Determine Absorption, Distribution, Metabolism, and Excretion (ADME): Stable isotope studies provide crucial data for understanding the complete pharmacokinetic profile of a potential drug candidate. researchgate.net

This approach provides a powerful and safe alternative to using radiolabeled compounds for metabolic research. researchgate.net

X-ray Crystallography and Diffraction Techniques

X-ray diffraction methods are indispensable for the solid-state characterization of crystalline materials, providing definitive information on atomic arrangement and crystal packing.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule. acs.orgbris.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine atomic coordinates, bond lengths, and bond angles with high precision. For a compound like this compound, this analysis would provide unambiguous confirmation of its covalent structure.

While the parent this compound is achiral, SCXRD is the definitive method for establishing the absolute configuration of any chiral derivatives. acs.org If a stereocenter were introduced, this technique could distinguish between enantiomers, which is critical in pharmaceutical and materials science research. The analysis would involve calculating the Flack parameter to confidently assign the absolute stereochemistry. bris.ac.uk

Below is a representative table of crystallographic data that would be obtained from an SCXRD analysis of a suitable single crystal of this compound.

| Parameter | Illustrative Value |

| Chemical Formula | C₄H₉NO₂S |

| Formula Weight | 135.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.8 Å, b = 8.2 Å, c = 13.5 Å, β = 95° |

| Volume | 640 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.40 g/cm³ |

| R-factor | < 0.05 |

Table 1: Illustrative Single Crystal XRD Data for this compound. Note: This data is representative and not from a published crystal structure.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze the bulk crystalline properties of a material. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystalline phase or polymorph.

For this compound, PXRD would be used to:

Identify the crystalline form of a synthesized batch.

Assess the purity of the material by detecting the presence of other crystalline phases.

Study polymorphic transformations that might occur under different conditions such as temperature or humidity.

The diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystal structure.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.69 | 60 |

| 21.1 | 4.21 | 95 |

| 25.7 | 3.46 | 70 |

| 30.8 | 2.90 | 55 |

Table 2: Representative Powder XRD Peak List for a Crystalline Phase of this compound. Note: This data is representative and not from a published diffraction pattern.

Advanced Vibrational Spectroscopy

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a light scattering technique that provides a characteristic vibrational spectrum, or "molecular fingerprint," for a chemical compound. It is particularly sensitive to non-polar and symmetric molecular vibrations. The analysis of this compound would reveal distinct peaks corresponding to its specific structural features. The low-frequency modes are often useful for characterizing the crystalline lattice structure.

Key vibrational modes expected for this compound include:

Sulfonamide group (SO₂) vibrations: Symmetric and asymmetric stretches of the S=O bonds.

Cyclopropyl ring modes: Ring breathing and deformation modes, which are highly characteristic.

C-H stretching: Vibrations from the methyl and cyclopropyl groups.

S-N and C-S stretching: Vibrations of the sulfonamide backbone.

| Raman Shift (cm⁻¹) | Predicted Assignment |

| ~3080 - 3000 | C-H stretching (cyclopropyl) |

| ~2980 - 2900 | C-H stretching (methyl) |

| ~1350 - 1310 | SO₂ asymmetric stretching |

| ~1250 | Cyclopropyl ring breathing mode |

| ~1160 - 1140 | SO₂ symmetric stretching |

| ~900 | S-N stretching |

| ~750 | C-S stretching |

Table 3: Predicted Characteristic Raman Shifts for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a powerful and widely used technique for identifying the functional groups present in a compound. The IR spectrum is complementary to the Raman spectrum, as it is most sensitive to vibrations that involve a change in the molecular dipole moment, such as those from polar bonds.

For this compound, IR spectroscopy would clearly identify the key functional groups. The N-H stretch of the sulfonamide would be a prominent feature, as would the strong absorptions from the sulfonyl (S=O) group.

| Wavenumber (cm⁻¹) | Predicted Assignment |

| ~3350 - 3250 | N-H stretching (sulfonamide) |

| ~3080 - 3000 | C-H stretching (cyclopropyl) |

| ~2980 - 2900 | C-H stretching (methyl) |

| ~1370 - 1330 | SO₂ asymmetric stretching (strong absorption) |

| ~1180 - 1160 | SO₂ symmetric stretching (strong absorption) |

| ~950 | S-N stretching |

Table 4: Predicted Principal Infrared Absorption Bands for this compound.

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational circular dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light during a vibrational transition. VCD is the vibrational analogue of electronic circular dichroism and is exclusively sensitive to the chirality of a molecule. It is a powerful tool for determining the absolute configuration and solution-phase conformation of chiral molecules.

While this compound itself is achiral, VCD would be an essential characterization technique for any of its chiral derivatives. The VCD spectrum provides a rich pattern of positive and negative bands that can be compared with quantum chemical calculations to make an unambiguous assignment of the absolute configuration of the molecule in solution, without the need for crystallization.

For a hypothetical chiral derivative, the VCD spectrum would provide a unique spectral signature.

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Illustrative Assignment |

| 2985 | +2.5 | Asymmetric C-H stretch |

| 2960 | -1.8 | Symmetric C-H stretch |

| 1345 | -5.2 | SO₂ asymmetric stretch |

| 1170 | +6.8 | SO₂ symmetric stretch |

| 1050 | +3.1 | C-C stretch / C-H deformation |

Table 5: Illustrative VCD Data for a Hypothetical Chiral Derivative of this compound. Note: This data is representative and illustrates the expected output of a VCD experiment.

Chiroptical Spectroscopy: Probing the Three-Dimensional Structure of this compound

Chiroptical spectroscopy encompasses a set of analytical techniques that provide information about the three-dimensional structure of chiral molecules by measuring their differential interaction with circularly polarized light. For a molecule like this compound, which can exist as enantiomers if a chiral center is introduced, or as different conformers, these techniques are invaluable for detailed stereochemical and conformational analysis in an academic research setting.

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption is observed only in the wavelength regions where the molecule has an electronic transition (a chromophore). While this compound itself lacks a strong chromophore in the near-UV region, derivatization or the study of its interactions with chiral environments can induce measurable CD signals.

The conformation of the cyclopropyl and sulfonamide moieties relative to each other can significantly influence the electronic environment of any present chromophores, leading to distinct CD spectra. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectra for different possible conformers. By comparing the experimentally measured spectrum with the calculated spectra, the predominant conformation in solution can be determined.

To illustrate how data from such an investigation would be presented, a hypothetical data table is provided below. This table outlines theoretical CD maxima for two potential stable conformers of a hypothetical chiral derivative of this compound, as might be predicted by computational methods.

| Conformer | Calculated λmax (nm) | Molar Ellipticity [θ] (deg·cm2/dmol) | Associated Transition |

|---|---|---|---|

| Gauche | 215 | +1.5 x 104 | n → σ |

| Anti | 218 | -0.8 x 104 | n → σ |